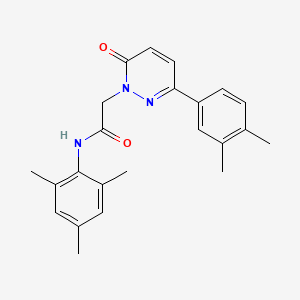
(4-Fluoro-2-(trifluoromethyl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the (4-fluoro-2-(trifluoromethyl)phenyl) group into various substrates, making it a versatile tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of (4-fluoro-2-(trifluoromethyl)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−fluoro−2−(trifluoromethyl)phenyl)bromide+Zn→(4−fluoro−2−(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, other organozinc reagents, and various electrophiles. Typical reaction conditions involve inert atmospheres, controlled temperatures, and the use of solvents like THF.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with the (4-fluoro-2-(trifluoromethyl)phenyl) group incorporated into their structure. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Chemistry
In chemistry, (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide is used as a reagent for the synthesis of complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its ability to introduce fluorinated groups into polymers can enhance their thermal and chemical stability.
Mechanism of Action
The mechanism by which (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the (4-fluoro-2-(trifluoromethyl)phenyl) group to an electrophilic substrate. This process is typically facilitated by a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide
- (4-fluoro-2-(trifluoromethyl)phenyl)lithium
- (4-fluoro-2-(trifluoromethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide offers unique advantages in terms of reactivity and selectivity. Its use in cross-coupling reactions is often preferred due to its stability and the mild reaction conditions required. Additionally, the presence of the zinc atom can facilitate certain reactions that are less efficient with magnesium or lithium analogs.
Properties
Molecular Formula |
C7H3BrF4Zn |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
HIEXYKXDPONPSW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)C(F)(F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


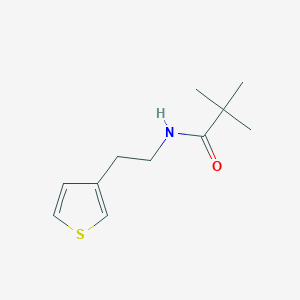
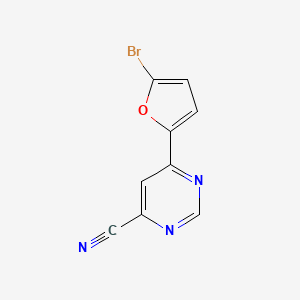
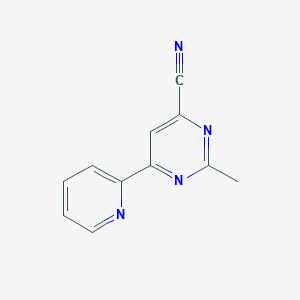
![2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B14876525.png)
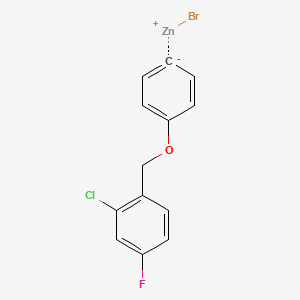

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14876546.png)
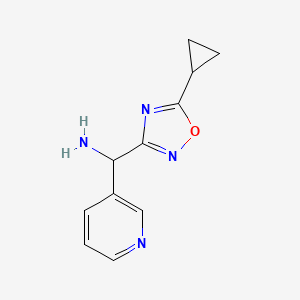
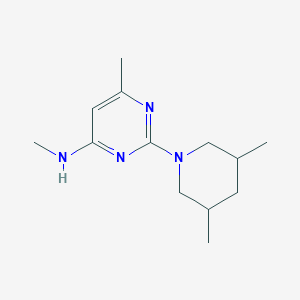
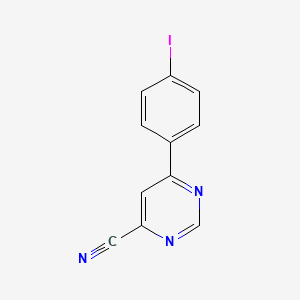
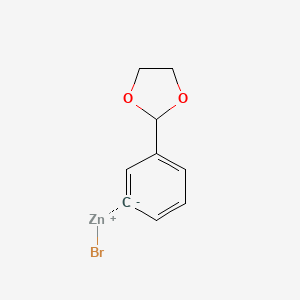
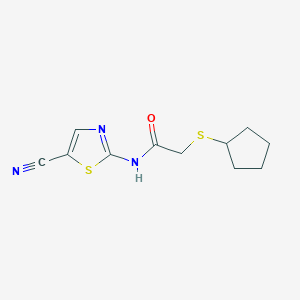
![4-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14876579.png)
